molecular formula C12H18O2 B1380253 (4-(1-Ethylpropoxy)phenyl)methanol CAS No. 1186634-29-6

(4-(1-Ethylpropoxy)phenyl)methanol

Cat. No. B1380253
CAS RN: 1186634-29-6
M. Wt: 194.27 g/mol
InChI Key: DBWMXEDVPWZDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-Ethylpropoxy)phenyl)methanol, commonly known as 4-EPPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is derived from phenol, and is a member of the phenylmethanol family. 4-EPPM has been studied for its biochemical and physiological effects, and has been found to have a variety of uses in laboratory experiments.

Scientific Research Applications

4-EPPM has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. It has also been used to study the effects of oxidative stress on cells in vitro. Additionally, 4-EPPM has been used to study the effects of different drugs on the human body.

Mechanism of Action

The mechanism of action of 4-EPPM is not yet fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed that 4-EPPM can interact with certain receptors in the body, which may lead to changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
4-EPPM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. Additionally, it has been found to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. In animal studies, 4-EPPM has been found to have anti-inflammatory and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

The use of 4-EPPM in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to work with and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-EPPM in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not biodegradable, making it difficult to dispose of.

Future Directions

There are several potential future directions for the study of 4-EPPM. Further research is needed to better understand the mechanism of action of the compound and its effects on the human body. Additionally, research is needed to identify new applications for 4-EPPM in laboratory experiments. Finally, research is needed to develop new methods for the synthesis of 4-EPPM.

Synthesis Methods

4-EPPM can be synthesized from phenol and ethylpropoxide in a two-step process. In the first step, the phenol is reacted with ethylpropoxide in the presence of an acid catalyst to form the intermediate, 4-ethylpropoxy phenol. In the second step, the intermediate is treated with methanol in the presence of a base catalyst to form 4-EPPM. This method of synthesis is relatively straightforward and can be scaled up to synthesize larger quantities of 4-EPPM.

properties

IUPAC Name

(4-pentan-3-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWMXEDVPWZDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.